(5-Chloro-3-fluorothiophen-2-yl)methanol
Description
(5-Chloro-3-fluorothiophen-2-yl)methanol is a heterocyclic compound featuring a thiophene ring substituted with chlorine (position 5), fluorine (position 3), and a hydroxymethyl group (position 2). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
Properties
Molecular Formula |
C5H4ClFOS |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(5-chloro-3-fluorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4ClFOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2 |
InChI Key |
OSUUSLXLISGTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-fluorothiophen-2-yl)methanol typically involves the functionalization of the thiophene ring. One common method is the halogenation of thiophene derivatives followed by the introduction of the hydroxymethyl group. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine sources, followed by a hydroxymethylation step using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of (5-Chloro-3-fluorothiophen-2-yl)methanol may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-fluorothiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
(5-Chloro-3-fluorothiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (5-Chloro-3-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Thiophene-Based Derivatives
- 3-[2-(5-Chloro-3-fluorothiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole (10c): This derivative (C₁₅H₁₈N₃ClFS) incorporates the (5-chloro-3-fluorothiophen-2-yl) group into a triazole scaffold.
- 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a): Here, the 5-chlorothiophene is fused with a pyridine-furan system. The amino and acetyl groups may improve solubility and antibacterial activity compared to the simpler hydroxymethyl analog .
Furan-Based Analogs
- (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS 1443324-44-4): This furan derivative (C₁₂H₁₁ClFO₂) replaces thiophene with a furan ring. The oxygen atom in furan reduces aromatic electron density compared to sulfur in thiophene, altering reactivity and intermolecular interactions. The phenyl group adds hydrophobicity, which may affect pharmacokinetics .
- 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS 111808-94-7): With a hydroxymethyl group on a furan ring (C₁₂H₁₁ClO₂), this compound shares functional group similarities but lacks fluorine.
Benzene-Based Analogs
- [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7): This benzene derivative (C₉H₉ClO₃) features hydroxyl and hydroxymethyl groups. The absence of a heterocycle reduces aromatic stabilization energy but improves solubility in polar solvents. The acetyl group may serve as a metabolic liability compared to the stable thiophene system .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| (5-Chloro-3-fluorothiophen-2-yl)methanol | C₅H₅ClFOS | 178.61 | Not reported | Thiophene, Cl, F, CH₂OH |
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | C₉H₉ClO₃ | 200.62 | 97–98 | Benzene, Cl, OH, CH₂OH, COCH₃ |
| (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol | C₁₂H₁₁ClFO₂ | 240.66 | Not reported | Furan, Cl, F, CH₃, Ph, CH₂OH |
| 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran | C₁₂H₁₁ClO₂ | 222.67 | Not reported | Furan, Cl, CH₃, CH₂OH |
Key Observations :
- Thiophene derivatives generally exhibit lower polarity than benzene analogs due to sulfur’s electronegativity.
- Fluorine substituents increase metabolic stability and electron-withdrawing effects, enhancing binding to enzymatic targets .
Biological Activity
(5-Chloro-3-fluorothiophen-2-yl)methanol, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : (5-Chloro-3-fluorothiophen-2-yl)methanol
- Molecular Formula : C7H6ClFOS
- Molecular Weight : 192.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of (5-Chloro-3-fluorothiophen-2-yl)methanol typically involves the following steps:
- Formation of Thiophene Ring : Starting materials such as chlorinated and fluorinated thiophene derivatives are reacted under controlled conditions.
- Hydroxymethylation : The thiophene derivative is treated with formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group.
Antimicrobial Activity
Recent studies have demonstrated that (5-Chloro-3-fluorothiophen-2-yl)methanol exhibits significant antimicrobial properties. In vitro assays against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicate that this compound can inhibit bacterial growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Properties
The compound has also shown promise in anticancer research. In cell viability assays using human cancer cell lines such as HeLa and A549, (5-Chloro-3-fluorothiophen-2-yl)methanol exhibited cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
The mechanism by which (5-Chloro-3-fluorothiophen-2-yl)methanol exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzyme targets or cellular pathways involved in proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation could contribute to its anticancer activity.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including (5-Chloro-3-fluorothiophen-2-yl)methanol. The results indicated that this compound had superior activity against MRSA strains compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In a research article focusing on novel anticancer agents, (5-Chloro-3-fluorothiophen-2-yl)methanol was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in both HeLa and A549 cells, with mechanisms involving apoptosis induction being further explored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
